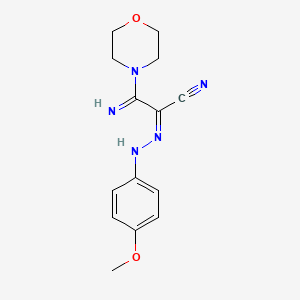![molecular formula C15H20N4O2 B5484325 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone](/img/structure/B5484325.png)
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring with an amino and methoxy substituent, linked to a methylindazole moiety through a methanone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the amino and methoxy groups. The final step involves the coupling of the piperidine derivative with the methylindazole moiety through a methanone linkage. Common reagents used in these reactions include various amines, methoxy reagents, and coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol derivative.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
4-Methoxyphenethylamine: A phenethylamine derivative with a methoxy group.
2-Hydroxy-2-methylpropiophenone: A hydroxy ketone with a methyl group.
Uniqueness
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-18-12-6-4-3-5-10(12)14(17-18)15(20)19-8-7-11(16)13(9-19)21-2/h3-6,11,13H,7-9,16H2,1-2H3/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOQHCIVPKMDIC-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C(C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CC[C@H]([C@H](C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-METHOXYBENZAMIDE](/img/structure/B5484251.png)
![2,3,5-trimethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5484259.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzamide](/img/structure/B5484260.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B5484274.png)
![7-[4-(benzyloxy)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5484280.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5484281.png)
![1-{[2-(2-pyridinyl)-1-piperidinyl]sulfonyl}azepane](/img/structure/B5484283.png)
![5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5484290.png)
![2-(3-morpholinyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide hydrochloride](/img/structure/B5484297.png)
![4-[(4-Ethylpiperazin-1-yl)methyl]-2-phenyl-1,3-thiazole](/img/structure/B5484317.png)

![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5484336.png)
![7-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5484341.png)
![(1R*,2R*,6S*,7S*)-4-{[4-(methylsulfonyl)phenyl]acetyl}-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5484347.png)
